methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. Key structural features include:
- Position 8: A chloro substituent, which enhances electrophilicity and influences binding interactions in biological targets.
- Position 4: A 1H-indol-5-yl group, contributing aromatic and hydrogen-bonding capabilities.
- Position 2: A morpholin-4-yl moiety, improving solubility and pharmacokinetic properties.
- Position 6: A methyl ester, modulating lipophilicity and serving as a synthetic handle for further derivatization.
This compound is likely explored for kinase inhibition due to structural similarities with known kinase inhibitors (e.g., PI3K/mTOR inhibitors) .
Properties
Molecular Formula |
C21H18ClN5O3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-2-3-15-12(10-13)4-5-23-15)25-21(26-18)27-6-8-30-9-7-27/h2-5,10-11,23H,6-9H2,1H3 |
InChI Key |
MSNZCZSGEOMKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC4=C(C=C3)NC=C4)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate generally follows these key steps:
Formation of the Pyrido[3,2-d]pyrimidine Core :
- This is often achieved through cyclization reactions involving appropriate precursors.
- A common method employed is the use of a pyrimidine precursor that undergoes cyclization with a suitable amine.
-
- The Fischer indole synthesis can be utilized for constructing the indole ring by reacting phenylhydrazine with a ketone under acidic conditions. This reaction is crucial as it introduces the indole moiety into the structure.
-
- The morpholine group can be introduced through nucleophilic substitution reactions involving appropriate halides or other electrophiles.
-
- Subsequent functionalization steps may include chlorination and esterification to achieve the final carboxylate form of the compound.
Reaction Conditions and Optimization
The optimization of reaction conditions is essential for enhancing yields and purity during synthesis:
Temperature Control : Maintaining specific temperatures during reactions can significantly influence the rate and outcome.
Catalysts : The use of catalysts can facilitate reactions, especially in cyclization and substitution processes.
Solvent Selection : Choosing the right solvent can impact solubility and reactivity, thus affecting overall yield.
Chemical Reactions Involved
The compound can undergo various chemical transformations:
Types of Reactions
-
- Common oxidizing agents like potassium permanganate or chromium trioxide can be utilized.
-
- Reducing agents such as lithium aluminum hydride or sodium borohydride are effective in reducing certain functional groups.
-
- The chloro group is amenable to nucleophilic substitution, allowing for further functionalization.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium methoxide | Methanol |
Major Products Formed
The major products from these reactions depend on specific reagents and conditions used:
Oxidation Products : Carboxylic acids or ketones.
Reduction Products : Alcohols or amines.
Industrial Production Methods
In an industrial context, the synthesis may involve scaling up processes while ensuring quality control:
Process Optimization : Adjusting reaction parameters to maximize yield and minimize byproducts.
Quality Assurance : Implementing stringent testing protocols to ensure purity and consistency in batches produced.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Routes
The synthesis of methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, which constructs the indole ring through the reaction of phenylhydrazine with ketones under acidic conditions. Industrial production may involve optimizing reaction conditions for higher yields and purity.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
-
Anticancer Activity:
- Recent studies have highlighted its efficacy against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Preliminary findings suggest it may inhibit eukaryotic elongation factor 2 kinase (eEF-2K), a crucial regulator in cancer cell proliferation and survival .
-
Antimicrobial Properties:
- The compound has shown potential as a bioactive agent with antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .
The unique combination of functional groups in this compound allows it to interact with various biological targets:
-
Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects .
-
Receptor Modulation:
- Its indole moiety is known to bind to receptors and modulate their activity, potentially influencing signaling pathways related to cancer and other diseases .
Case Study 1: Antitumor Efficacy
In vitro studies using the MTT assay demonstrated that methyl 8-chloro... effectively reduced cell viability in multiple cancer cell lines. The mechanism involved the inhibition of key kinases that regulate cell growth .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests indicated that this compound showed significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate and analogous compounds:
Key Findings:
Core Structure Variations: Pyrido[3,2-d]pyrimidine vs. Naphthyridine Derivatives: The naphthyridine core () introduces a larger π-system, which may enhance binding to hydrophobic kinase pockets but reduce metabolic stability .
Substituent Effects :
- Position 8 : Chloro (target compound) vs. methylthio (CAS 1220114-00-0): Methylthio increases lipophilicity (logP +0.5–1.0), favoring membrane permeability but risking higher CYP-mediated metabolism .
- Position 6 : Methyl ester (target) vs. carboxylic acid (CAS 1240122-96-6): The ester group improves cell permeability, while the acid form may enhance solubility (>2-fold in PBS) and reduce off-target toxicity .
Synthetic Approaches: Suzuki-Miyaura coupling (e.g., ) is widely used to introduce aryl/heteroaryl groups (e.g., indol-5-yl) at position 4 of pyrido/thieno-pyrimidine cores . Morpholin-4-yl groups are typically introduced via nucleophilic substitution at position 2 under basic conditions (e.g., K2CO3 in acetonitrile) .
Biological Activity
Methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on various studies.
Synthesis and Structural Characteristics
The compound belongs to the pyrido[3,2-d]pyrimidine family, which has been recognized for diverse pharmacological activities. The synthesis typically involves multi-step processes that include the formation of the pyrido[3,2-d]pyrimidine core followed by functionalization to introduce the indole and morpholine moieties. The presence of the chloro and carboxylate groups is crucial for enhancing its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Inhibition of eEF-2K : This compound has been evaluated for its ability to inhibit eukaryotic elongation factor 2 kinase (eEF-2K), which plays a critical role in cancer cell proliferation. It has shown promising IC50 values in the low micromolar range, indicating effective inhibition of kinase activity in vitro .
The proposed mechanism includes:
- Kinase Inhibition : By inhibiting eEF-2K, the compound disrupts protein synthesis pathways crucial for cancer cell survival.
- Induction of Apoptosis : Studies suggest that treatment with this compound induces apoptotic pathways in cancer cells, leading to increased cell death .
In Vitro Studies
A series of experiments have been conducted to assess the compound's cytotoxicity and antiproliferative effects:
- Cell Lines Tested : Commonly used cancer cell lines include MDA-MB-231 (breast cancer) and others like MCF-7.
- IC50 Values : The compound demonstrated IC50 values ranging from 0.12 µM to 0.28 µM against various targets, showcasing its potency compared to established drugs .
Comparative Analysis
| Compound | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Methyl 8-chloro... | eEF-2K | 0.28 | Effective inhibitor |
| Compound A | EGFR | 0.12 | Significant activity |
| Compound B | Other Kinases | Varies | Less potent than A |
Pharmacological Profile
The pharmacological profile of this compound indicates a broad spectrum of activity beyond anticancer effects:
Q & A
Q. What computational methods predict the compound’s reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
